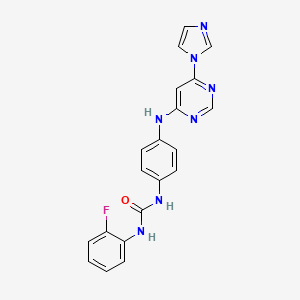
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. In
Aplicaciones Científicas De Investigación
Antiproliferative Agents in Cancer Research
A study on (imidazo[1,2-a]pyrazin-6-yl)ureas, a related compound class, revealed their synthesis through 6-aminoimidazo[1,2-a]pyrazine as a key intermediate. One derivative displayed cytostatic activity against a non-small cell lung cancer cell line, suggesting its potential as a reactivation agent for mutant p53 in cancer therapy. This hints at a similar compound's utility in targeting specific cancer pathways (Bazin et al., 2016).
Synthesis of Pyrimidine Derivatives
Research into the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives has been conducted, indicating the versatility of such compounds in synthesizing N,N′-disubstituted ureas and imidazolyl-pyrimidinones. This showcases the compound's role in chemical synthesis and potential applications in developing new materials or drugs (Altural & Kollenz, 1990).
Psoriasis Treatment via FLT3 Inhibition
An investigation into FLT3 (FMS-like tyrosine kinase 3) inhibitors for psoriasis treatment found that structural optimization of a lead compound led to the discovery of potent FLT3 inhibitors. One particular compound exhibited significant antipsoriatic effects in a psoriatic animal model, suggesting the therapeutic potential of such compounds in autoimmune diseases (Li et al., 2016).
Anti-CML Activity through PI3K/AKT Signaling Pathway
A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, with some showing potent activity against chronic myeloid leukemia (CML) cell lines. These compounds exert their effects via reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as treatments for CML and other cancers (Li et al., 2019).
Fluorescence Switching and pH Sensors
Imidazo[1,5-a]pyridinium ions have been identified as highly emissive fluorophores, with synthetic modifications affecting their emission properties. Certain isomers exhibit dual de-excitation pathways, offering applications as fluorescence switches or pH sensors, showcasing the adaptability of these compounds in sensor technologies (Hutt et al., 2012).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAIAAIWKDTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

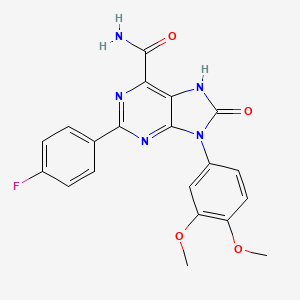
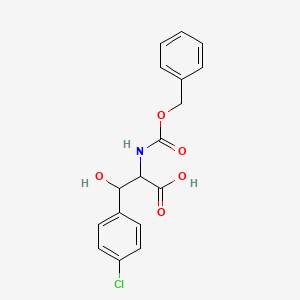
![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)


![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

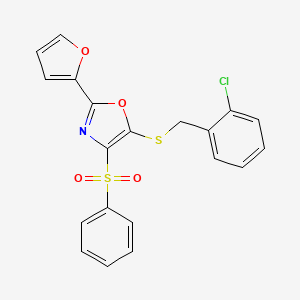
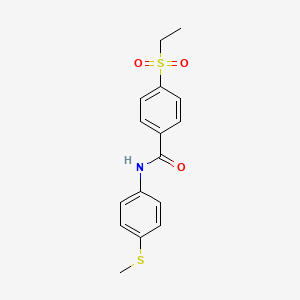

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)